APG-1387, also known as Dasminapant, is a small-molecule inhibitor that mimics the second mitochondrial-derived activator of caspases, a protein involved in the apoptosis pathway. It specifically targets inhibitors of apoptosis proteins, notably cellular inhibitors of apoptosis protein 1 and 2. The compound has a molecular formula of C60H72N10O10S2 and is currently being developed by Ascentage Pharma for various cancer treatments, including pancreatic ductal adenocarcinoma and chronic hepatitis B virus infections .
APG-1387 operates primarily through its interaction with the BIR domains of inhibitors of apoptosis proteins. By binding to these proteins, it promotes the activation of caspases, leading to programmed cell death in cancer cells. The mechanism involves the disruption of the anti-apoptotic functions of these proteins, which normally inhibit caspase activity. This action is crucial for enhancing the efficacy of other anticancer agents and overcoming resistance mechanisms in tumor cells .
The compound has demonstrated significant biological activity in preclinical studies, showing potent antitumor effects against various solid tumors, including nasopharyngeal carcinoma and hepatocellular carcinoma. APG-1387 enhances tumor necrosis factor-alpha and TRAIL-mediated apoptosis in cancer cell lines, indicating its potential as an effective therapeutic agent in combination therapies . Clinical trials have indicated that APG-1387 can induce apoptosis and modulate immune responses in liver cells infected with hepatitis B virus .
While specific synthesis methods for APG-1387 are not extensively detailed in available literature, it is generally synthesized through complex organic chemistry techniques involving multiple steps to ensure the correct formation of its dimeric structure. The synthesis typically requires careful control of reaction conditions to achieve high purity and yield .
APG-1387 is primarily being investigated for its applications in oncology, particularly for:
The compound is currently undergoing various phases of clinical trials to evaluate its safety, tolerability, and efficacy both as a monotherapy and in combination with other anticancer agents .
Several compounds exhibit similar mechanisms of action or therapeutic targets as APG-1387. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Birinapant | Inhibitor of apoptosis proteins | Monovalent compound; used in various cancers |
LCL161 | Inhibitor of apoptosis proteins | Selective for cellular inhibitors of apoptosis |
Debio 1143 | Inhibitor of apoptosis proteins | Investigated for both solid tumors and hematological malignancies |
CUDC-427 | Dual inhibitor targeting multiple pathways | Combines inhibition of apoptosis with other pathways |
SM-1387 | Bivalent SMAC mimetic | Similar structure but different binding affinity |
APG-1387 stands out due to its unique bivalent structure, allowing it to engage multiple targets simultaneously, which may result in enhanced therapeutic efficacy compared to monovalent compounds .
APG-1387 possesses a complex molecular structure characterized by its substantial molecular weight and intricate chemical composition. The compound exhibits the molecular formula C60H72N10O10S2, reflecting its large and structurally sophisticated nature. With a molecular weight of 1157.4 grams per mole, APG-1387 represents a relatively large small molecule therapeutic agent that challenges traditional drug-like property guidelines.
The physicochemical properties of APG-1387 reveal important characteristics for its biological activity and pharmaceutical behavior. The compound demonstrates limited aqueous solubility, with water solubility measured at approximately 0.0085 milligrams per milliliter according to computational predictions. This low aqueous solubility is consistent with its large molecular size and hydrophobic character. The compound shows significantly better solubility in dimethyl sulfoxide, reaching concentrations of 50 milligrams per milliliter, which facilitates its use in research applications.
The lipophilicity profile of APG-1387 is characterized by a logarithmic partition coefficient (logP) value of 3.23, indicating moderate lipophilic character. This property influences the compound's membrane permeability and tissue distribution characteristics. Additionally, the compound exhibits a topological polar surface area of 255.84 square angstroms, which exceeds the typical range associated with optimal oral bioavailability. The molecular complexity is further evidenced by its high number of rotatable bonds, totaling 16, which contributes to its conformational flexibility.
Table 1: Physicochemical Properties of APG-1387
The stereochemical complexity of APG-1387 is reflected in its eight defined stereocenters, all of which maintain specific stereochemical configurations essential for biological activity. The compound contains no undefined stereocenters, indicating precise stereochemical control during synthesis. This stereochemical precision is crucial for the compound's interaction with its target proteins and subsequent biological effects.
APG-1387 exemplifies the bivalent second mitochondria-derived activator of caspases mimetic design strategy, which represents a significant advancement over monovalent approaches in targeting inhibitor of apoptosis proteins. The bivalent design incorporates two distinct binding motifs connected through a carefully designed linker system, allowing simultaneous engagement with multiple binding domains within the target protein complex.
The fundamental principle underlying bivalent design stems from the enhanced binding affinity achieved through avidity effects. Research demonstrates that bivalent second mitochondria-derived activator of caspases mimetics typically exhibit 100 to 1000-fold greater potency compared to their corresponding monovalent counterparts in inducing apoptosis in tumor cells. This dramatic enhancement results from the compound's ability to engage both the baculoviral inhibitor of apoptosis protein repeat 2 and baculoviral inhibitor of apoptosis protein repeat 3 domains of X-linked inhibitor of apoptosis protein simultaneously.
The molecular architecture of APG-1387 consists of two binding motifs derived from the alanine-valine-proline-isoleucine tetrapeptide sequence, which represents the natural binding motif of second mitochondria-derived activator of caspases to inhibitor of apoptosis proteins. These binding motifs are tethered together through a sophisticated linker system that maintains optimal spatial orientation for simultaneous domain engagement. The linker design represents a critical component of the overall molecular architecture, as it must provide sufficient flexibility to accommodate domain movement while maintaining appropriate constraints to optimize binding interactions.
The mechanistic rationale for bivalent design addresses several limitations inherent in monovalent approaches. Monovalent compounds face entropic penalties when binding to protein targets, as they must achieve proper orientation and positioning through random molecular motion. Bivalent compounds partially overcome this limitation by using one binding event to pre-position the second binding motif, thereby reducing the entropic cost of the second binding interaction. Additionally, the bivalent design allows for enhanced selectivity through simultaneous recognition of multiple protein domains, potentially reducing off-target interactions.
APG-1387 specifically targets multiple members of the inhibitor of apoptosis protein family, including X-linked inhibitor of apoptosis protein, cellular inhibitor of apoptosis protein 1, cellular inhibitor of apoptosis protein 2, and melanoma inhibitor of apoptosis protein. The compound induces rapid degradation of these proteins through the non-canonical nuclear factor kappa B signaling pathway, leading to enhanced caspase activation and subsequent apoptotic cell death.
The synthesis of APG-1387 requires sophisticated organic chemistry approaches to construct its complex bivalent architecture while maintaining precise stereochemical control. The compound's synthesis involves the coupling of two modified alanine-valine-proline-isoleucine-derived binding motifs through a carefully designed linker system. The structural complexity necessitates multiple asymmetric synthesis steps to establish the eight stereocenters present in the final molecule.
The conformational behavior of APG-1387 represents a critical aspect of its structural stability and biological activity. Computational studies utilizing specialized conformational sampling methodologies reveal that the compound adopts multiple stable conformations depending on the flexibility of its central linker region. The linker system allows for significant conformational flexibility, enabling the molecule to adopt various spatial arrangements that optimize interactions with different target protein conformations.
Structural stability analysis demonstrates that APG-1387 maintains its integrity under physiological conditions while retaining the conformational flexibility necessary for optimal protein binding. The compound's stability is enhanced by intramolecular interactions between its various functional groups, which help stabilize preferred conformational states. The presence of multiple hydrogen bond donors and acceptors within the molecule facilitates both intramolecular stabilization and intermolecular interactions with target proteins.
The bivalent architecture of APG-1387 introduces unique challenges for structural characterization and stability assessment. Unlike monovalent compounds with relatively rigid structures, the bivalent design creates multiple energetically accessible conformations that must be considered when evaluating the compound's behavior. Advanced computational modeling approaches, including specialized conformational sampling algorithms, have been developed specifically to address these challenges and provide insights into the relationship between linker flexibility and binding affinity.
Table 2: Structural Characteristics of APG-1387
Structural Feature | Description | Significance |
---|---|---|
Bivalent Architecture | Two binding motifs connected by linker | Enhanced binding affinity and selectivity |
Stereochemical Centers | 8 defined stereocenters | Precise spatial orientation for target interaction |
Linker Flexibility | Multiple rotatable bonds in linker region | Conformational adaptability for protein binding |
Intramolecular Interactions | Hydrogen bonding and hydrophobic interactions | Conformational stabilization |
Molecular Complexity | High degree of structural sophistication | Optimized for multi-domain protein targeting |
The structural stability of APG-1387 under various environmental conditions has been evaluated through multiple analytical approaches. The compound demonstrates adequate stability under standard storage conditions when maintained at appropriate temperatures and protected from moisture. Long-term stability studies indicate that the compound maintains its structural integrity and biological activity when stored under controlled conditions, though specific degradation pathways and stability-limiting factors require careful consideration during formulation development.
APG-1387 functions as a bivalent second mitochondria-derived activator of caspases mimetic that directly antagonizes inhibitor of apoptosis proteins by mimicking the binding interaction between endogenous second mitochondria-derived activator of caspases protein and inhibitor of apoptosis proteins [6] [9]. The compound binds to both baculoviral inhibitor of apoptosis repeat domain 2 and baculoviral inhibitor of apoptosis repeat domain 3 domains of inhibitor of apoptosis proteins, effectively displacing caspases from their inhibitory complexes and restoring the natural apoptotic process in cancer cells [6].
APG-1387 demonstrates selective targeting of three major inhibitor of apoptosis proteins family members: X-linked inhibitor of apoptosis protein, cellular inhibitor of apoptosis protein 1, and cellular inhibitor of apoptosis protein 2 [1] [2]. Research has shown that APG-1387 treatment results in rapid degradation of cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2 in a dose-dependent and time-dependent manner, while X-linked inhibitor of apoptosis protein degradation occurs at higher concentrations [9]. The compound exhibits high affinity for these proteins through its bivalent structure, which allows simultaneous binding to multiple inhibitor of apoptosis proteins simultaneously [6].
Studies in hepatocellular carcinoma cell lines demonstrated that APG-1387 significantly reduced protein levels of all three target inhibitor of apoptosis proteins within 24 hours of treatment [9]. The binding affinity follows a hierarchical pattern, with cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2 showing greater sensitivity to APG-1387-mediated degradation compared to X-linked inhibitor of apoptosis protein [11]. This selective targeting is attributed to the compound's molecular structure, which contains specific hydrophobic residues that interact preferentially with the binding pockets of cellular inhibitor of apoptosis proteins .
The degradation mechanism initiated by APG-1387 involves proteasomal degradation of inhibitor of apoptosis proteins, which subsequently removes the inhibitory constraints on caspase enzymes [6] [9]. Following APG-1387 treatment, cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2 undergo rapid proteasomal degradation, leading to the activation of caspase-8, caspase-3, and caspase-7 [11]. This cascade results in the cleavage of poly adenosine diphosphate-ribose polymerase, a hallmark marker of apoptotic cell death [9].
The caspase activation process follows a sequential pattern where APG-1387 first promotes the formation of death-inducing signaling complex containing caspase-8 and Fas-associated death domain protein [11]. This complex formation leads to caspase-8 activation, which then cleaves and activates downstream executioner caspases including caspase-3 and caspase-7 [9]. The entire process is caspase-dependent, as demonstrated by experiments using the pan-caspase inhibitor Z-VAD-FMK, which partially blocked APG-1387-induced cell death [11].
Inhibitor of Apoptosis Protein Target | Degradation Time Course | Caspase Activation Sequence |
---|---|---|
Cellular Inhibitor of Apoptosis Protein 1 | 6-12 hours [9] | Caspase-8 → Caspase-3 [11] |
Cellular Inhibitor of Apoptosis Protein 2 | 6-12 hours [9] | Caspase-8 → Caspase-7 [11] |
X-linked Inhibitor of Apoptosis Protein | 12-24 hours [9] | Direct Caspase-3 activation [28] |
APG-1387 demonstrates limited single-agent activity in certain cancer cell lines but exhibits potent synergistic effects when combined with pro-apoptotic cytokines [9]. This synergy is particularly pronounced with tumor necrosis factor-alpha and tumor necrosis factor-related apoptosis-inducing ligand, which activate death receptor pathways that complement the intrinsic apoptotic pathway targeted by APG-1387 [3] [9].
The combination of APG-1387 with tumor necrosis factor-alpha significantly enhances apoptotic cell death in cancer cells that are otherwise resistant to single-agent treatment [3] [9]. Tumor necrosis factor-alpha binds to tumor necrosis factor receptor 1, initiating the formation of Complex I containing tumor necrosis factor receptor 1-associated death domain protein, tumor necrosis factor receptor-associated factor 2, and cellular inhibitor of apoptosis proteins [12]. APG-1387 disrupts this complex by degrading cellular inhibitor of apoptosis proteins, allowing the formation of Complex IIa containing receptor-interacting serine/threonine protein kinase 1, caspase-8, and Fas-associated death domain protein [12].
Similarly, APG-1387 potentiates tumor necrosis factor-related apoptosis-inducing ligand-mediated cell death by removing inhibitor of apoptosis proteins-mediated suppression of caspase activation [9]. Tumor necrosis factor-related apoptosis-inducing ligand binds to death receptor 4 and death receptor 5, leading to the recruitment of Fas-associated death domain protein and caspase-8 to form the death-inducing signaling complex [9]. The presence of APG-1387 ensures efficient caspase-8 activation by preventing inhibitor of apoptosis proteins from interfering with this process .
Flow cytometry analysis revealed that APG-1387 combined with tumor necrosis factor-alpha or tumor necrosis factor-related apoptosis-inducing ligand significantly increased both apoptotic and necrotic cell populations compared to single-agent treatments [9]. The synergistic effect was quantified using combination index analysis, demonstrating strong synergy with combination index values below 0.5 in multiple cancer cell lines [3].
The synergistic effects of APG-1387 with cytokines are partially dependent on receptor-interacting serine/threonine protein kinase 1 kinase activity [3] [9]. Receptor-interacting serine/threonine protein kinase 1 serves as a critical signaling node that can promote either cell survival or cell death depending on the cellular context [12]. In the presence of cellular inhibitor of apoptosis proteins, receptor-interacting serine/threonine protein kinase 1 promotes nuclear factor-kappa B activation and cell survival [12]. However, when APG-1387 degrades cellular inhibitor of apoptosis proteins, receptor-interacting serine/threonine protein kinase 1 shifts toward promoting cell death pathways [11].
The mechanism involves receptor-interacting serine/threonine protein kinase 1 autophosphorylation at serine 166, which serves as a marker of receptor-interacting serine/threonine protein kinase 1 activation and is required for receptor-interacting serine/threonine protein kinase 1 kinase-dependent cell death [12]. APG-1387 treatment enhances this autophosphorylation by removing cellular inhibitor of apoptosis proteins-mediated inhibition of receptor-interacting serine/threonine protein kinase 1 [11]. The activated receptor-interacting serine/threonine protein kinase 1 then forms complexes with Fas-associated death domain protein and caspase-8, promoting apoptotic cell death [12].
Studies using receptor-interacting serine/threonine protein kinase 1 kinase inhibitors demonstrated that blocking receptor-interacting serine/threonine protein kinase 1 activity partially reduced the synergistic effects of APG-1387 with tumor necrosis factor-alpha, confirming the involvement of receptor-interacting serine/threonine protein kinase 1-dependent pathways [3] [9]. The dependency on receptor-interacting serine/threonine protein kinase 1 varies among different cancer cell types, with some cells showing complete dependence while others demonstrate receptor-interacting serine/threonine protein kinase 1-independent mechanisms [11].
APG-1387 exhibits significant immunomodulatory properties that extend beyond its direct pro-apoptotic effects on cancer cells [5] [6]. The compound influences multiple components of the immune system, including natural killer cells, tumor-infiltrating lymphocytes, and cytokine production, ultimately altering the tumor microenvironment to favor antitumor immunity [13] [14].
APG-1387 demonstrates remarkable ability to activate natural killer cells and promote their infiltration into tumor tissues [2] [13]. In preclinical xenograft models, APG-1387 treatment resulted in a five-fold increase in natural killer cell counts within tumors compared to vehicle control groups [2]. The mechanism involves APG-1387-mediated upregulation of major histocompatibility complex class II and calreticulin expression on cancer cells, which enhances their recognition by natural killer cells [2].
Flow cytometry analysis of tumor-infiltrating lymphocytes revealed that APG-1387 treatment significantly upregulated CD3-positive natural killer 1.1-positive cells by nearly two-fold in tumor tissues [13] [14]. This increase was accompanied by enhanced natural killer cell cytotoxicity, as demonstrated by in vitro killing assays showing improved natural killer cell-mediated lysis of cancer cells in the presence of APG-1387 [9]. The compound also promoted the killing effect of natural killer cells on hepatocellular carcinoma cells both in vitro and in vivo [9].
The recruitment mechanism involves APG-1387-induced secretion of chemokines and cytokines that attract immune cells to the tumor site [13]. Specifically, APG-1387 treatment resulted in increased tumor cell secretion of interleukin-12, which is crucial for natural killer cell activation and recruitment [13] [14]. Blocking interleukin-12 secretion abrogated the immunomodulatory effects of APG-1387, confirming the central role of this cytokine in the immune activation process [13].
Immune Cell Type | Fold Increase | Mechanism | Reference Study |
---|---|---|---|
Natural Killer Cells | 5.0x [2] | Interleukin-12 secretion [13] | Hepatocellular carcinoma model |
CD3+ Natural killer 1.1+ Cells | 2.0x [13] | Chemokine attraction [14] | Multiple cancer models |
Tumor-Infiltrating Lymphocytes | Variable [6] | Major histocompatibility complex upregulation [2] | Various solid tumors |
APG-1387 treatment induces significant changes in cytokine production patterns that fundamentally alter the tumor microenvironment [5] [13]. The compound stimulates cancer cells to release multiple pro-inflammatory and immunostimulatory cytokines, including interleukin-12, interferon-gamma, interleukin-5, and tumor necrosis factor-alpha [13]. These cytokines work synergistically to enhance antitumor immune responses and recruit additional immune effector cells to the tumor site [14].
Plasma cytokine analysis using multiplex assays demonstrated that APG-1387 treatment resulted in dose-dependent and time-dependent increases in serum levels of interleukin-12, interleukin-10, and monocyte chemotactic protein 4 [5]. The cytokine release follows a specific temporal pattern, with early increases in interleukin-12 and interferon-gamma occurring within 4 hours of treatment, followed by sustained elevation of other cytokines over 24-48 hours [5] [13].
The compound also influences T cell function through multiple mechanisms [2] [6]. APG-1387 treatment reduces regulatory T cell differentiation while downregulating programmed cell death protein 1 expression on CD4-positive T cells [2]. This dual effect enhances effector T cell function while reducing immunosuppressive signals within the tumor microenvironment [6]. Additionally, APG-1387 has no negative impact on memory T cells, preserving long-term immune memory functions [2].
The tumor microenvironment alterations induced by APG-1387 transform immunologically "cold" tumors into "hot" tumors characterized by increased immune cell infiltration and enhanced immunogenicity [13] [14]. This transformation is evidenced by increased expression of immune activation markers, enhanced antigen presentation, and improved T cell priming capabilities [6]. The overall effect creates a more favorable environment for immune checkpoint inhibitor therapy, explaining the synergistic effects observed when APG-1387 is combined with anti-programmed cell death protein 1 antibodies [5] [13].
APG-1387, a novel bivalent second mitochondrial-derived activator of caspase mimetic, has demonstrated significant antitumor activity across multiple preclinical models. The compound functions as an inhibitor of apoptosis proteins antagonist, promoting rapid degradation of cellular inhibitor of apoptosis protein 1, cellular inhibitor of apoptosis protein 2, and X-linked inhibitor of apoptosis protein to restore apoptotic cell death pathways in cancer cells [1] [2] [3].
APG-1387 has shown distinctive efficacy patterns in hepatocellular carcinoma models, with particular emphasis on combination therapeutic approaches. In human hepatocellular carcinoma cell lines, APG-1387 monotherapy demonstrated limited single-agent activity, requiring concentrations exceeding 20 μM to achieve modest effects on cell viability in HepG2 and HCCLM3 cell lines [2] [4]. However, the compound significantly reduced protein levels of inhibitor of apoptosis proteins in a dose-dependent manner, indicating successful target engagement [2].
The therapeutic potential of APG-1387 in hepatocellular carcinoma becomes evident when combined with immune-activating agents. APG-1387 in combination with tumor necrosis factor-alpha or tumor necrosis factor-related apoptosis-inducing ligand significantly reduced cell viability and proliferation, inducing apoptosis in both HepG2 cells and HCCLM3 cells that harbor cancer stem cell-like properties [2] [4]. These synergistic killing effects were caspase-dependent and partially dependent on receptor-interacting serine/threonine-protein kinase 1 kinase activity [2].
In xenograft mouse models, APG-1387 demonstrated significant tumor growth inhibition by inducing cell apoptosis. The combination therapy with natural killer cells showed particularly promising results, with APG-1387 enhancing the killing effect of natural killer cells on hepatocellular carcinoma cells both in vitro and in vivo [2] [4]. Xenograft studies revealed a 5-fold increase in natural killer cell counts in the tumor microenvironment following APG-1387 treatment [4].
APG-1387 exhibited potent single-agent activity against ovarian cancer cell lines, demonstrating superior efficacy compared to hepatocellular carcinoma models. In SKOV3 ovarian cancer cells, APG-1387 achieved an inhibitory concentration 50 percent value of 0.097 μM, while OVCAR3 cells showed an inhibitory concentration 50 percent of 0.2113 μM [5] [6]. These values indicate significant potency against ovarian cancer cell lines [5] [6].
The mechanism of action in ovarian cancer involves APG-1387-induced receptor-interacting serine/threonine-protein kinase 1- and tumor necrosis factor-alpha-dependent apoptotic cell death through downregulation of inhibitor of apoptosis proteins and induction of caspase-8/Fas-associated death domain protein/receptor-interacting serine/threonine-protein kinase 1 complex formation [5] [6]. Apoptosis analysis revealed dose-dependent increases in cell death, with SKOV3 cells showing apoptosis rates increasing from 1.56% to 31.63% and OVCAR3 cells from 2.15% to 27.22% following APG-1387 treatment at concentrations of 10 nanomolar and 30 nanomolar [6].
In vivo xenograft studies using SKOV3 cells demonstrated that APG-1387 at doses of 1, 3, and 10 milligrams per kilogram significantly inhibited tumor growth in nude mice [6]. Treatment resulted in reduced tumor weight with no associated toxicity, indicating good tolerability at therapeutic doses [6]. Immunohistochemistry analysis confirmed positive signals for terminal deoxynucleotidyl transferase dUTP nick end labeling staining in APG-1387-treated tumors, confirming apoptosis induction in vivo [6].
In colon cancer models, APG-1387 demonstrated synergistic effects when combined with anti-programmed cell death protein 1 antibodies. Syngeneic MC38 colon cancer models showed that the combination of APG-1387 and anti-programmed cell death protein 1 antibody significantly inhibited tumor growth with statistical significance (P < 0.0001) and increased survival rates of tumor-bearing animals (P < 0.001) [7] [8]. The mechanism involved APG-1387 upregulating tumor-infiltrating CD3+ natural killer group 2 member A+ cells by nearly 2-fold through promoting tumor cell secretion of interleukin-12 [7] [8].
APG-1387 demonstrated potent antitumor activity in nasopharyngeal carcinoma models through both direct cytotoxic effects and sensitization to standard therapies. In vitro studies using human nasopharyngeal carcinoma cell lines S-18, S-26, and HK1 showed that APG-1387 in combination with tumor necrosis factor-alpha potently decreased cell viability by inducing apoptosis in the majority of nasopharyngeal carcinoma cell lines [9] [10]. The antitumor effect was receptor-interacting serine/threonine-protein kinase 1-dependent but independent of inhibitor of apoptosis proteins, ubiquitin-specific-processing protease 11, or Epstein-Barr virus status [9].
Significantly, inhibition of nuclear factor kappa B or protein kinase B pathway rendered resistant nasopharyngeal carcinoma cells responsive to APG-1387/tumor necrosis factor-alpha treatment [9] [10]. This finding provides important mechanistic insights into overcoming therapeutic resistance in nasopharyngeal carcinoma [9].
In vivo xenograft studies demonstrated that APG-1387 displayed antitumor activity as a single agent at well-tolerated doses, even in cell lines that showed resistance in vitro [9] [10]. S26 and HK1 xenograft models confirmed the therapeutic potential of APG-1387 in nasopharyngeal carcinoma treatment [10].
APG-1387 has shown particular efficacy against cancer stem cell populations, which are critical for tumor progression, metastasis, and therapeutic resistance. Studies using HCCLM3 cells, a human hepatocellular carcinoma cell line harboring typical cancer stem cell-like features, demonstrated that APG-1387 effectively targets these resistant cell populations [4].
Cancer stem cell characterization revealed that HCCLM3 cells expressed significantly higher levels of genes linked to the cancer stem cell phenotype, including ATP binding cassette subfamily G member 2, SRY-box transcription factor 2, and CD44, compared to conventional cancer cells [4]. The ratio of side population cells in HCCLM3 was substantially higher, confirming the cancer stem cell-like nature of these cells [4].
APG-1387 treatment induced rapid degradation of cellular inhibitor of apoptosis protein 1, cellular inhibitor of apoptosis protein 2, and X-linked inhibitor of apoptosis protein in these cancer stem cell-like populations in a dose- and time-dependent manner [4]. Importantly, the expression levels of inhibitor of apoptosis protein genes, particularly cellular inhibitor of apoptosis protein 1, cellular inhibitor of apoptosis protein 2, and X-linked inhibitor of apoptosis protein, were increased in side population cells compared to the main population, suggesting that these cancer stem cells rely heavily on inhibitor of apoptosis protein signaling for survival [4].
The therapeutic significance extends to combination approaches, where APG-1387 enhanced the effectiveness of immune cell-mediated killing against cancer stem cell populations. Natural killer cell co-culture experiments demonstrated that APG-1387 significantly increased the proportions of apoptotic and necrotic cells among cancer stem cell-like populations when combined with pre-activated natural killer cells [4].
APG-1387 has demonstrated significant synergistic effects when combined with conventional cytotoxic chemotherapy agents, particularly cisplatin and 5-fluorouracil. In nasopharyngeal carcinoma models, the combination of APG-1387 with cisplatin and 5-fluorouracil enhanced chemosensitivity and promoted cell apoptosis both in vitro and in vivo [11] [12].
Studies revealed that X-linked inhibitor of apoptosis protein is critically involved in maintaining cancer stem cell properties by enhancing the stability of SRY-box transcription factor 2. APG-1387, as a novel antagonist of inhibitor of apoptosis proteins, exerted antitumor effects on cancer stem cells and showed synergistic effects when combined with cisplatin/5-fluorouracil in nasopharyngeal carcinoma [11]. The combination treatment demonstrated enhanced efficacy compared to single-agent therapy, suggesting potential clinical benefits for patients receiving combination regimens [11].
The mechanisms underlying these synergistic effects involve APG-1387's ability to sensitize cancer cells to chemotherapy-induced apoptosis by removing inhibitor of apoptosis protein-mediated survival signals. This sensitization is particularly important in cancer stem cell populations, which typically exhibit enhanced resistance to conventional chemotherapeutic agents [11].
The combination of APG-1387 with immune checkpoint inhibitors represents one of the most promising therapeutic strategies demonstrated in preclinical studies. APG-1387 has shown synergistic antitumor effects when combined with anti-programmed cell death protein 1 antibodies across multiple tumor models [3] [7] [13].
In syngeneic mouse models of ovarian cancer (ID8) and colon cancer (MC38), APG-1387 and anti-programmed cell death protein 1 antibody demonstrated synergistic antitumor effects [7] [8]. The MC38 colon cancer model showed particularly striking results, with the combination significantly inhibiting tumor growth (P < 0.0001) and increasing survival rates of tumor-bearing animals (P < 0.001) [7] [8]. Remarkably, one-quarter of mice in the combination group achieved complete tumor regression [8].
The mechanism of synergy involves APG-1387's ability to enhance immune activation within the tumor microenvironment. APG-1387 upregulated tumor-infiltrating CD3+ natural killer group 2 member A+ cells by nearly 2-fold through promoting tumor cell secretion of interleukin-12 [7] [8]. Blocking interleukin-12 secretion abrogated the synergistic effects of APG-1387 and anti-programmed cell death protein 1 antibody in both MC38 and ID8 models, confirming the critical role of this cytokine in mediating therapeutic synergy [7] [8].
Clinical translation of these findings has been initiated, with phase I clinical trials evaluating APG-1387 in combination with programmed cell death protein 1 inhibitors showing promising preliminary results. A phase I study combining APG-1387 with pembrolizumab demonstrated manageable safety profiles and encouraging antitumor effects, with an objective response rate of 13.6% and disease control rate of 54.5% [3] [13].
APG-1387's integration with cytokine-based therapeutic approaches has revealed important mechanistic insights and therapeutic opportunities. The compound's ability to modulate cytokine signaling pathways makes it particularly suitable for combination with cytokine-based immunotherapies [2] [4].
Tumor necrosis factor-alpha represents a key cytokine partner for APG-1387, with combinations showing significant synergistic effects across multiple cancer types. In hepatocellular carcinoma models, APG-1387 combined with tumor necrosis factor-alpha significantly reduced cell viability and proliferation, inducing apoptosis through caspase-dependent mechanisms [2] [4]. The combination activated nuclear factor kappa B signaling pathways while simultaneously removing inhibitor of apoptosis protein-mediated survival signals [2].
Similarly, tumor necrosis factor-related apoptosis-inducing ligand combinations with APG-1387 demonstrated enhanced therapeutic efficacy. The synergistic effects were observed in both conventional cancer cells and cancer stem cell-like populations, indicating broad therapeutic applicability [2] [4].
Interleukin-12 signaling emerged as a critical mediator of APG-1387's immunomodulatory effects. APG-1387 treatment promoted tumor cell secretion of interleukin-12, which in turn recruited and activated immune effector cells within the tumor microenvironment [7] [8]. This cytokine-mediated immune activation was essential for the synergistic effects observed with immune checkpoint inhibitors [7] [8].
Natural killer cell-activating cytokines also showed enhanced efficacy when combined with APG-1387. Pre-activated natural killer cells stimulated with interleukin-12, interleukin-15, and interleukin-18 demonstrated significantly enhanced killing effects against cancer cells when combined with APG-1387 treatment [4]. These combinations resulted in increased apoptotic and necrotic cell populations and enhanced lactate dehydrogenase release, indicating successful cytotoxic responses [4].